2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol
Description
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is a cyclobutane-derived compound featuring a hydroxyl group at the 1-position and a 3,4-difluorophenyl-substituted amino group at the 2-position. This structure combines a strained four-membered cyclobutane ring with fluorinated aromatic substituents, which may enhance metabolic stability and receptor-binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(3,4-difluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHJQBBZLLBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol typically involves the reaction of 3,4-difluoroaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to maintain consistent quality and to minimize any potential environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an amine derivative .
Scientific Research Applications
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, altering their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ring System and Strain
- Cyclobutane vs. Tetrahydropyrimidine-based SNAP-7941 derivatives exhibit greater planarity, favoring π-π stacking interactions with aromatic receptor residues .
Fluorine Substitution Patterns
- 3,4-Difluoro vs. 4-Fluoro: The 3,4-difluorophenyl group in the target compound and SNAP analogs enhances electron-withdrawing effects and lipophilicity compared to mono-fluorinated derivatives (e.g., 4-fluorophenyl in isobenzofuran compounds). This may improve membrane permeability and resistance to oxidative metabolism .
Pharmacological Targets
- MCHR1 vs. P2Y12: While SNAP-7941 derivatives target MCHR1 for obesity/depression therapy, ticagrelor’s P2Y12 inhibition underscores the impact of core structure on therapeutic specificity. The absence of a triazolopyrimidine or piperidinyl group in this compound suggests divergent receptor interactions .
Research Findings and Implications
- Metabolic Stability: Fluorinated aromatic rings in this compound and its analogs reduce CYP450-mediated degradation, as observed in SNAP-7941 and ticagrelor .
- Synthetic Complexity : The cyclobutane ring requires specialized synthesis protocols, contrasting with the more straightforward preparation of isobenzofuran derivatives .
- Therapeutic Potential: Structural parallels to MCHR1 antagonists suggest unexplored applications in neuropsychiatric disorders, warranting further in vivo studies .
Biological Activity
The compound 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutane ring substituted with an amino group and a difluorophenyl moiety. The molecular formula can be represented as . The presence of fluorine atoms is significant as it can enhance the compound's lipophilicity and biological activity.
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antibacterial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.
The mechanism through which this compound exerts its effects is believed to involve interaction with specific receptors and enzymes involved in inflammatory responses. Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of this compound in vitro. The results showed a significant reduction in pro-inflammatory cytokines in treated cell cultures compared to controls.
- Antibacterial Testing : Another research effort tested the compound against various bacterial strains. It demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential use in antibiotic formulations.
Data Tables
To summarize the findings related to the biological activity of this compound, the following tables present key data:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antibacterial | Inhibition of Gram-positive bacteria |
| Study Type | Findings | |
|---|---|---|
| In vitro anti-inflammatory | Significant reduction in cytokines | Potential for treating inflammatory diseases |
| Antibacterial assay | Effective against specific bacteria | Possible candidate for antibiotic development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
